![molecular formula C19H22ClN3O3 B5643743 (5-chloro-2-methoxyphenyl)[4-(3-methylpyridin-2-yl)piperazin-1-yl]acetic acid](/img/structure/B5643743.png)
(5-chloro-2-methoxyphenyl)[4-(3-methylpyridin-2-yl)piperazin-1-yl]acetic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step protocols that yield products through reactions involving specific precursors and conditions. For example, a novel compound with a similar structural framework was obtained via a three-step protocol, demonstrating the complexity and precision required in synthetic chemistry to achieve desired molecular structures (Wujec & Typek, 2023).
Molecular Structure Analysis
Structural characterization techniques such as HRMS, IR, 1H and 13C NMR experiments play a crucial role in assigning the molecular structure of synthesized compounds. These methods provide detailed insights into the atomic and molecular configurations, essential for understanding the compound's chemical behavior (Wujec & Typek, 2023).
properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-2-[4-(3-methylpyridin-2-yl)piperazin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-13-4-3-7-21-18(13)23-10-8-22(9-11-23)17(19(24)25)15-12-14(20)5-6-16(15)26-2/h3-7,12,17H,8-11H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXICOGWTCJVURY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCN(CC2)C(C3=C(C=CC(=C3)Cl)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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